6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile
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Overview
Description
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C6H3ClN4 It is a derivative of pyrazolo[4,3-c]pyridine, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 3rd position
Scientific Research Applications
Structural and Optical Properties
- Structural and Junction Characteristics : Pyrazolo[4,3-b]pyridine derivatives have been synthesized and characterized to explore their thermal, structural, optical, and diode characteristics. These compounds exhibit monoclinic polycrystalline nature and have shown potential in fabricating heterojunctions for electronic devices, indicating their relevance in materials science and device engineering. One derivative based on these compounds demonstrated potential as a photosensor, highlighting their applicability in optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Molecular Docking
- Novel Derivatives Synthesis and In Vitro Screening : A series of pyridine and fused pyridine derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies, which suggests their potential for further development as therapeutic agents (Flefel et al., 2018).
Corrosion Inhibition
- Ultrasound-Assisted Synthesis for Corrosion Inhibitors : Pyrazolopyridine derivatives synthesized using ultrasonic irradiation have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more efficient and environmentally friendly corrosion protection strategies for industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Biomedical Applications
- Biomedical Review on Pyrazolo[3,4-b]pyridines : A comprehensive review covering the synthesis, diversity of substituents, synthetic methods, and the biomedical applications of 1H-pyrazolo[3,4-b]pyridines has been conducted. This review highlights the significant potential of these compounds in various biomedical fields, demonstrating the wide-ranging applications of this chemical structure in drug development and other therapeutic areas (Donaire-Arias et al., 2022).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-1-5-4(3-10-7)6(2-9)12-11-5/h1,3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTXTWBPGOKQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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